molecular formula C14H19NOS B3487989 5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide

5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide

Cat. No.: B3487989
M. Wt: 249.37 g/mol
InChI Key: YAAAKPKUQVPLCK-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide is an organic compound with the molecular formula C14H19NOS It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions.

    Alkylation: The ethyl and ethylpentynyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the ethyl and ethylpentynyl groups, making it less hydrophobic and potentially less active in certain applications.

    5-ethylthiophene-2-carboxamide: Similar structure but without the ethylpentynyl group, which may affect its reactivity and biological activity.

    N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide: Lacks the ethyl group, which could influence its solubility and interaction with other molecules.

Uniqueness

5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide is unique due to the presence of both ethyl and ethylpentynyl groups, which can enhance its hydrophobicity, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-5-11-9-10-12(17-11)13(16)15-14(6-2,7-3)8-4/h2,9-10H,5,7-8H2,1,3-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAAKPKUQVPLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(CC)(CC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide
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5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide
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5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide
Reactant of Route 6
5-ethyl-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide

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